2-Chloro-6-methyl-5-nitropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-methyl-5-nitropyridine-3-carboxamide is a heterocyclic compound that belongs to the class of nitropyridines It is characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to a pyridine ring, along with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methyl-5-nitropyridine-3-carboxamide typically involves the nitration of 2-Chloro-6-methylpyridine followed by the introduction of the carboxamide group. The nitration reaction is usually carried out using nitric acid and sulfuric acid as reagents under controlled temperature conditions. The resulting nitro compound is then subjected to amidation using ammonia or an amine to form the carboxamide group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 2-Chloro-6-methyl-5-nitropyridine-3-carboxamide can undergo reduction reactions to form amino derivatives.
Reduction: The compound can be reduced to form various intermediates, which can be further functionalized.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and may be carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Pyridines: Formed by nucleophilic substitution of the chlorine atom.
Scientific Research Applications
2-Chloro-6-methyl-5-nitropyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 2-Chloro-6-methyl-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the carboxamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
2-Chloro-5-methyl-3-nitropyridine: Similar structure but lacks the carboxamide group.
2-Chloro-6-methoxy-3-nitropyridine: Contains a methoxy group instead of a methyl group.
2-Chloro-3-methyl-5-nitropyridine: Differently substituted on the pyridine ring.
Uniqueness: 2-Chloro-6-methyl-5-nitropyridine-3-carboxamide is unique due to the presence of the carboxamide group, which can enhance its binding affinity to biological targets and increase its potential as a pharmaceutical intermediate .
Properties
CAS No. |
60524-27-8 |
---|---|
Molecular Formula |
C7H6ClN3O3 |
Molecular Weight |
215.59 g/mol |
IUPAC Name |
2-chloro-6-methyl-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C7H6ClN3O3/c1-3-5(11(13)14)2-4(7(9)12)6(8)10-3/h2H,1H3,(H2,9,12) |
InChI Key |
ZNWYWNYYHQPBPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=N1)Cl)C(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.